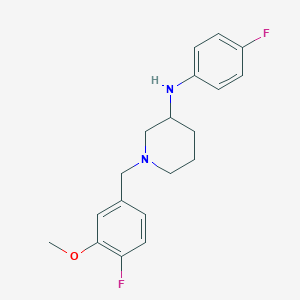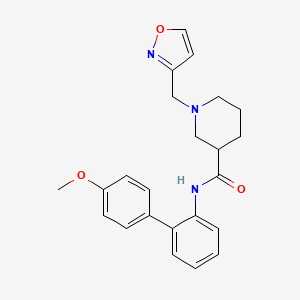![molecular formula C16H16N2O2 B6011300 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B6011300.png)
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide, also known as MMB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique chemical properties and biological activities.
作用机制
The mechanism of action of 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide is not fully understood, but it is thought to involve the inhibition of PARP. PARP inhibitors prevent the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. Additionally, 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide inhibits the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. It has also been shown to reduce the production of inflammatory mediators and alleviate pain in animal models. Moreover, 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
One advantage of using 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide in lab experiments is its potent inhibitory activity against PARP and COX-2. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several potential future directions for research on 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide. One area of interest is its potential use in combination with other anticancer agents, as PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy. Moreover, further studies are needed to elucidate the exact mechanism of action of 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide and its potential use in the treatment of other diseases, such as inflammation and pain. Additionally, the development of more potent and selective PARP inhibitors, including 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide derivatives, is an area of active research in medicinal chemistry.
合成方法
The synthesis of 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide involves the reaction of 2-amino-N-methylbenzamide with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide. The overall yield of this synthesis method is around 50%.
科学研究应用
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. Moreover, 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. PARP inhibitors have been shown to have potential in the treatment of cancer, as they selectively kill cancer cells that have defects in DNA repair pathways.
属性
IUPAC Name |
2-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-7-3-4-8-12(11)16(20)18-14-10-6-5-9-13(14)15(19)17-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJAURPUDCDFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B6011221.png)
![1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B6011227.png)

![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)

![3-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B6011243.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide](/img/structure/B6011262.png)
![4-ethyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6011276.png)
![7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6011277.png)
![N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6011287.png)
![5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011294.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6011299.png)
